![molecular formula C7H8BCl2NO2 B13139213 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the formation of the oxaborole ring followed by the introduction of the amino and chloro substituents. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under specific conditions to form the oxaborole ring. The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its boron atom, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with molecular targets, such as enzymes. The boron atom can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-5-chlorobenzo[c][1,2]oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxaborole ring.
5-chloro-2-aminophenol: Lacks the boron atom and oxaborole ring but has similar substituents.
Uniqueness
6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with enzymes, which is not observed in similar compounds lacking the boron atom .
Properties
Molecular Formula |
C7H8BCl2NO2 |
|---|---|
Molecular Weight |
219.86 g/mol |
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride |
InChI |
InChI=1S/C7H7BClNO2.ClH/c9-6-1-4-3-12-8(11)5(4)2-7(6)10;/h1-2,11H,3,10H2;1H |
InChI Key |
OJOILHHADGOLQU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)Cl)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


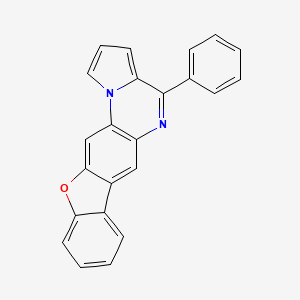
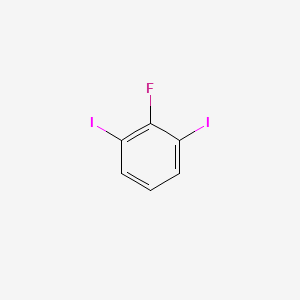


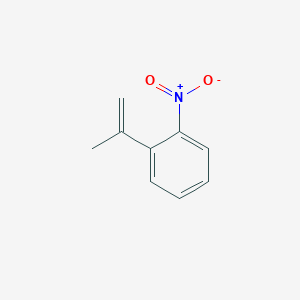
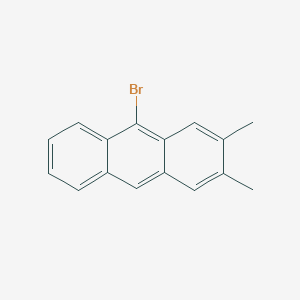
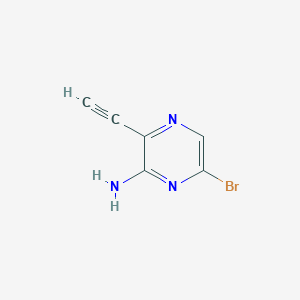
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
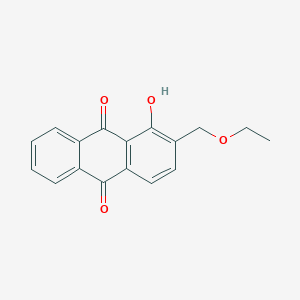
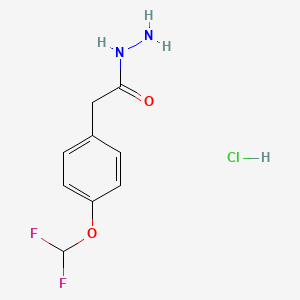
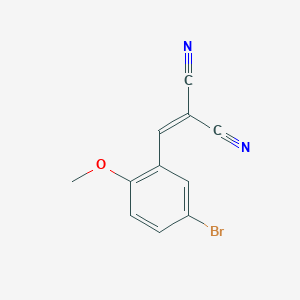
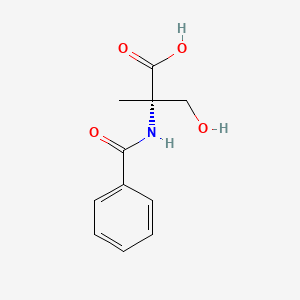
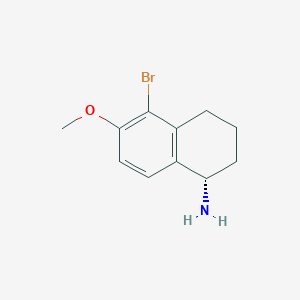
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
